molecular formula C21H20O B14208550 Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- CAS No. 827605-91-4

Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-

Cat. No.: B14208550
CAS No.: 827605-91-4
M. Wt: 288.4 g/mol
InChI Key: KCQGBVVDKCWZGU-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-cyclohexen-1-yloxy group and a propynylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- typically involves multi-step organic reactions. One common method includes the reaction of hydroquinone with bromoacetylene under basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis- is unique due to its propynylidene linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

827605-91-4

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

(1-cyclohex-2-en-1-yloxy-1-phenylprop-2-ynyl)benzene

InChI

InChI=1S/C21H20O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)22-20-16-10-5-11-17-20/h1,3-4,6-10,12-16,20H,5,11,17H2

InChI Key

KCQGBVVDKCWZGU-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCC=C3

Origin of Product

United States

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